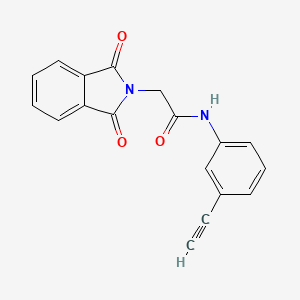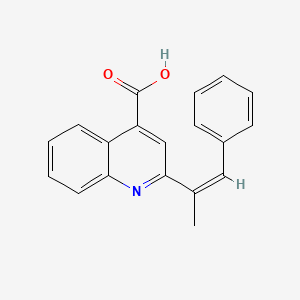![molecular formula C16H19N3O3 B5287523 N-(2,4-DIMETHOXYPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B5287523.png)
N-(2,4-DIMETHOXYPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, featuring both methoxyphenyl and pyridyl groups, suggests potential biological activity and utility in research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” typically involves the reaction of 2,4-dimethoxyaniline with 1-(4-pyridyl)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of both methoxyphenyl and pyridyl groups suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. For example, they might be screened for activity against certain diseases or conditions.
Industry
In the industrial sector, “N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of “N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the pyridyl group might engage in hydrogen bonding or π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-Dimethoxyphenyl)-N’-phenylurea: Similar structure but lacks the pyridyl group.
N-(4-Pyridyl)-N’-phenylurea: Similar structure but lacks the methoxyphenyl group.
N-(2,4-Dimethoxyphenyl)-N’-[1-(2-pyridyl)ethyl]urea: Similar structure but with a different pyridyl substitution.
Uniqueness
“N-(2,4-DIMETHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA” is unique due to the combination of methoxyphenyl and pyridyl groups, which may confer distinct chemical and biological properties. This dual functionality can enhance its versatility in various applications, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11(12-6-8-17-9-7-12)18-16(20)19-14-5-4-13(21-2)10-15(14)22-3/h4-11H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFGBBPKFDMADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-5-hydroxy-10-methyl-8-oxo-4-(2,4,5-trimethoxyphenyl)-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5287450.png)
![2-(4-bromophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B5287455.png)


![3-[(dimethylamino)methyl]-1-[(4-methylphenoxy)acetyl]-3-piperidinol](/img/structure/B5287478.png)

![5-{1-[(cis-4-aminocyclohexyl)methyl]piperidin-3-yl}-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5287506.png)
![2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-CYCLOPROPYLACETAMIDE](/img/structure/B5287511.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5287516.png)
![propan-2-yl (E)-3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]prop-2-enoate](/img/structure/B5287528.png)
![6-[(1S*,6R*)-3,9-diazabicyclo[4.2.1]non-9-yl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5287530.png)
![2-[4-(1H-imidazol-1-yl)phenyl]-1-[1-methyl-2-(3-thienyl)ethyl]-1H-imidazole](/img/structure/B5287537.png)

![5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5287561.png)
